REACTION_CXSMILES
|
[N+:1]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O-:3])=[O:2].[CH2:11]=[O:12].O.[C:14](=[O:17])([O-])[O-].[Na+].[Na+]>>[N+:1]([C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH2:14][OH:17])[CH2:11][OH:12])([O-:3])=[O:2] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.73 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.61 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
sodium carbonate monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
38 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
beaker equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
rises to 38° C.
|
Type
|
CUSTOM
|
Details
|
After 1 1/2 hours, crystals
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
ADDITION
|
Details
|
The mixture is diluted with 210 ml
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with water
|
Type
|
ADDITION
|
Details
|
of ice water is added
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The solid is stirred with 250 ml
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold toluene
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C(CO)(CO)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |